6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
Overview
Description
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine is a chemical compound belonging to the class of pyridine derivatives. It has garnered attention due to its unique chemical structure and potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 4-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of 6-amino-N-(4-pyridinylmethyl)-2-pyrazinamine.
Substitution: Formation of 6-methoxy-N-(4-pyridinylmethyl)-2-pyrazinamine.
Scientific Research Applications
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine has been studied for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(4-pyridinylmethyl)-3-pyridazinecarboxamide
- 6-Chloro-2-pyrazinecarboxamide
- N-Benzyl-4-chloro-2-pyridinecarboxamide
Uniqueness
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine stands out due to its unique combination of a pyrazine ring with a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYVFPKDYKVUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.